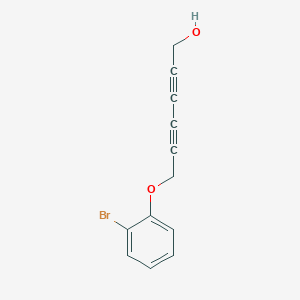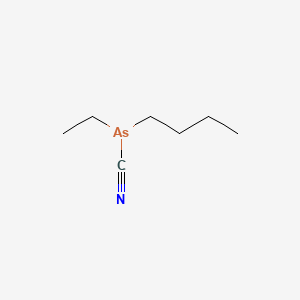
Arsine, butylcyanoethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Arsine, butylcyanoethyl- is an organoarsenic compound that belongs to the class of arsines Arsines are compounds containing an arsenic atom bonded to hydrogen and/or organic groups This particular compound features a butyl group and a cyanoethyl group attached to the arsenic atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of arsine, butylcyanoethyl- typically involves the reaction of arsenic trichloride with butylcyanoethyl magnesium bromide in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent decomposition. The general reaction scheme is as follows:
AsCl3+BuCH2CH2CNMgBr→As(BuCH2CH2CN)3+MgBrCl
Industrial Production Methods
Industrial production of high-purity arsenic compounds, including arsine derivatives, often involves the purification of arsenic trioxide obtained from the roasting of arsenic-containing ores. The purified arsenic trioxide is then reduced to elemental arsenic, which can be further processed to produce various arsine compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Arsine, butylcyanoethyl- undergoes several types of chemical reactions, including:
Oxidation: Reacts with oxygen to form arsenic oxides.
Reduction: Can be reduced to elemental arsenic under certain conditions.
Substitution: The butyl and cyanoethyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Typically involves the use of oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Involves reducing agents like hydrogen gas or sodium borohydride.
Substitution: Requires nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Forms arsenic trioxide and other arsenic oxides.
Reduction: Produces elemental arsenic.
Substitution: Results in various substituted arsine compounds depending on the reagents used.
Applications De Recherche Scientifique
Arsine, butylcyanoethyl- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organoarsenic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in targeted drug delivery systems due to its ability to form stable complexes with certain biomolecules.
Mécanisme D'action
The mechanism of action of arsine, butylcyanoethyl- involves its interaction with cellular components, leading to oxidative stress and disruption of cellular functions. The compound can bind to thiol groups in proteins, inhibiting their activity and leading to cellular damage. Additionally, it can generate reactive oxygen species (ROS), which further contribute to its toxic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arsine (AsH3): A simple hydride of arsenic, highly toxic and used in the semiconductor industry.
Triphenylarsine (As(C6H5)3): An organoarsenic compound used in organic synthesis and as a ligand in coordination chemistry.
Stibine (SbH3): A similar compound containing antimony instead of arsenic, also highly toxic and used in the semiconductor industry.
Uniqueness
Arsine, butylcyanoethyl- is unique due to the presence of both butyl and cyanoethyl groups, which impart specific chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Numéro CAS |
64049-06-5 |
|---|---|
Formule moléculaire |
C7H14AsN |
Poids moléculaire |
187.11 g/mol |
Nom IUPAC |
[butyl(ethyl)arsanyl]formonitrile |
InChI |
InChI=1S/C7H14AsN/c1-3-5-6-8(4-2)7-9/h3-6H2,1-2H3 |
Clé InChI |
VWDLISDSSKWFSM-UHFFFAOYSA-N |
SMILES canonique |
CCCC[As](CC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


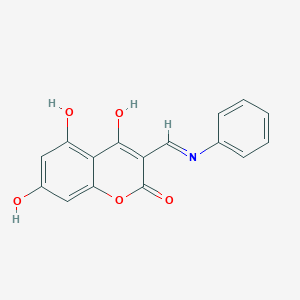
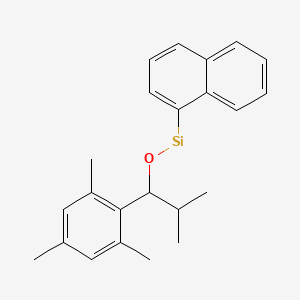
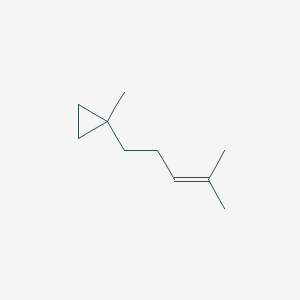
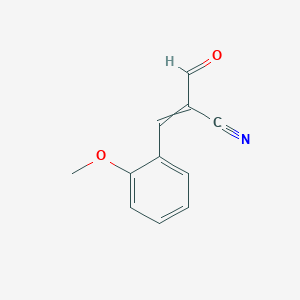
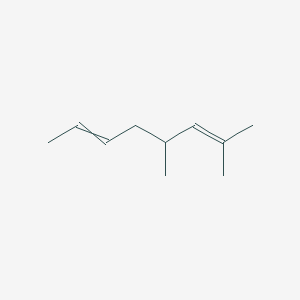
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-5-methoxy-L-tyrosine](/img/structure/B14487229.png)
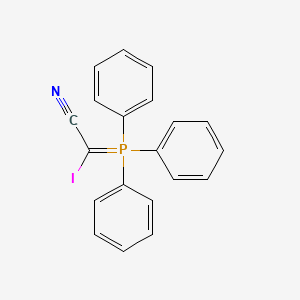


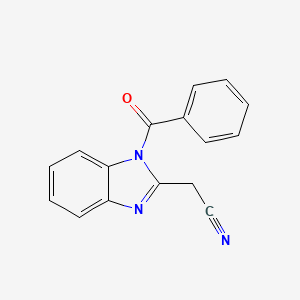
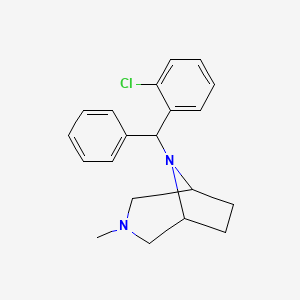

![N,N',N'',N''',N'''',N'''''-[Benzene-1,2,3,4,5,6-hexaylhexakis(methylene)]hexaaniline](/img/structure/B14487293.png)
